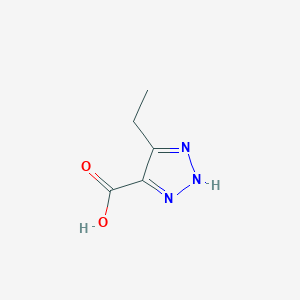
(S)-(-)-2-Acetoxypropionyl chloride
Vue d'ensemble
Description
(-)-2-Acetoxypropionyl chloride, also known as (S)-(-)-2-acetoxypropionyl chloride, is a chiral organochlorine compound used in a variety of scientific and industrial applications. It is a colorless volatile liquid with a pungent odor, and is soluble in both water and organic solvents. This compound is typically produced by the reaction of (-)-2-acetoxypropionic acid with thionyl chloride in an inert solvent. It is a versatile reagent and is used in the synthesis of a wide range of compounds, including pharmaceuticals, pesticides, and other industrial chemicals. It is also used in the synthesis of chiral drugs, and its mechanism of action is of great interest to researchers.
Applications De Recherche Scientifique
Pharmaceutical Synthesis
(S)-(-)-2-Acetoxypropionyl chloride: is a key intermediate in the synthesis of complex molecules, particularly in the pharmaceutical industry . Its reactivity allows for the introduction of acetoxy groups into various substrates, which can be further manipulated to create a wide range of therapeutic compounds. One notable application is in the commercial production of Vancomycin , an antibiotic used to treat serious bacterial infections .
Analytical Method Development
In the realm of analytical chemistry, (S)-(-)-2-Acetoxypropionyl chloride is utilized for analytical method development and validation (AMV). It serves as a reference standard in Quality Control (QC) applications, especially during the Abbreviated New Drug Application (ANDA) process or in the commercial production phase of pharmaceuticals .
Energy Storage Systems
Research has indicated that ionic liquids, which can be synthesized using (S)-(-)-2-Acetoxypropionyl chloride , show promise in energy storage systems. These ionic liquids are being explored as electrolytes in devices like fuel cells, lithium-ion batteries, and supercapacitors due to their low volatility and high thermal stability .
Detergent Industry
Although not directly used in detergents, (S)-(-)-2-Acetoxypropionyl chloride can be involved in the synthesis of components that are integral to detergent formulations. It can be used to create ester compounds that act as surfactants, aiding in the cleaning process by emulsifying oils and suspending soils .
Mécanisme D'action
Target of Action
Based on its chemical structure, it can be inferred that it may interact with various biological molecules, possibly proteins or enzymes, within a cell .
Mode of Action
It is known that chloride ions play a crucial role in maintaining the electrical balance across the cell membrane, which is essential for the transmission of nerve impulses . The compound, being a chloride derivative, might interact with the cell membrane and influence this balance, thereby affecting the cell’s function .
Biochemical Pathways
Chloride ions are known to be involved in various biochemical pathways, including those related to nerve impulse transmission . Therefore, it can be speculated that (S)-(-)-2-Acetoxypropionyl chloride might influence these pathways.
Pharmacokinetics
It is known that the bioavailability of a compound can be influenced by factors such as its solubility, stability, and the presence of transport proteins .
Result of Action
Based on the known roles of chloride ions in cellular function, it can be speculated that the compound might influence processes such as nerve impulse transmission, fluid balance, and ph regulation .
Action Environment
The action, efficacy, and stability of (S)-(-)-2-Acetoxypropionyl chloride can be influenced by various environmental factors. For instance, the presence of other ions in the environment might affect the compound’s ability to interact with its targets . Additionally, factors such as temperature, pH, and the presence of other chemicals can influence the compound’s stability and efficacy .
Propriétés
IUPAC Name |
[(2S)-1-chloro-1-oxopropan-2-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7ClO3/c1-3(5(6)8)9-4(2)7/h3H,1-2H3/t3-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALHZEIINTQJLOT-VKHMYHEASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)Cl)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)Cl)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00454923 | |
| Record name | (S)-(-)-2-Acetoxypropionyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00454923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-(-)-2-Acetoxypropionyl chloride | |
CAS RN |
36394-75-9 | |
| Record name | (S)-(-)-2-Acetoxypropionyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=36394-75-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (1S)-2-Chloro-1-methyl-2-oxoethyl acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036394759 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (S)-(-)-2-Acetoxypropionyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00454923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1S)-2-chloro-1-methyl-2-oxoethyl acetate; (S)-(-)-2-acetoxypropionylchloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.929 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Propanoyl chloride, 2-(acetyloxy)-, (2S) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.129.802 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














